4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxymethyl group and a carbaldehyde group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via hydroxymethylation reactions, and the carbaldehyde group can be added through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(5-(Carboxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl and carbaldehyde groups may form hydrogen bonds or covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(5-(Hydroxymethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a different position of the methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the piperazine and pyridine moieties but have different substituents.
Uniqueness
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O2/c1-10-11(8-16)2-3-12(13-10)15-6-4-14(9-17)5-7-15/h2-3,9,16H,4-8H2,1H3 |
InChI Key |
PYTKGZIFFVIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CO |
Origin of Product |
United States |
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